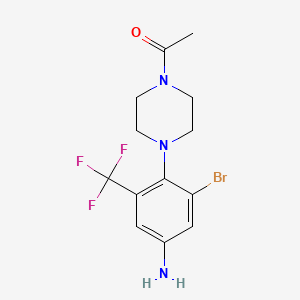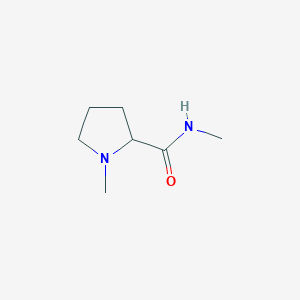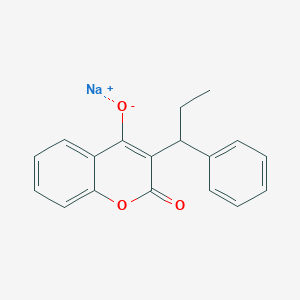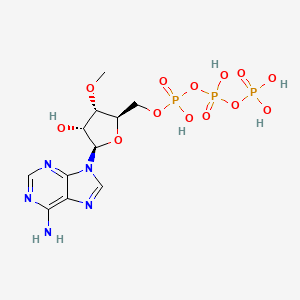
Adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- is a nucleotide derivative that plays a crucial role in various biochemical processes. It is structurally related to adenosine triphosphate (ATP), which is a primary energy carrier in cells. This compound is involved in energy transfer and signal transduction pathways, making it significant in both biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- typically involves the phosphorylation of adenosine derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate groups.
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their specificity and efficiency. Enzymes such as acetyl-CoA synthetase can catalyze the formation of the triphosphate group from adenosine monophosphate (AMP) and inorganic triphosphate. This method is preferred for large-scale production due to its high yield and purity .
Types of Reactions:
Oxidation: Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- can undergo oxidation reactions, particularly at the adenine moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the phosphate groups. Reagents such as nucleophilic amines or thiols can replace one of the phosphate oxygens.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, typically in aqueous solutions.
Reduction: NaBH4, usually in alcoholic solvents.
Substitution: Nucleophilic amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized adenine derivatives.
Reduction: Reduced forms of the nucleotide.
Substitution: Various substituted phosphate derivatives.
Scientific Research Applications
Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study phosphorylation and dephosphorylation reactions.
Biology: Plays a role in signal transduction pathways, particularly in the regulation of intracellular calcium levels.
Medicine: Investigated for its potential in treating conditions related to energy metabolism disorders.
Industry: Utilized in the production of bioluminescent assays and as a reagent in various biochemical applications
Mechanism of Action
The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- involves its interaction with specific enzymes and receptors. It acts as a substrate for kinases, which phosphorylate other molecules, thereby regulating various cellular processes. The compound also binds to purinergic receptors, influencing signal transduction pathways that control cellular functions such as muscle contraction and neurotransmission .
Comparison with Similar Compounds
Adenosine triphosphate (ATP): The primary energy carrier in cells, structurally similar but without the 3’-O-methyl modification.
Adenosine diphosphate (ADP): A lower-energy form of ATP, involved in energy transfer.
Adenosine monophosphate (AMP): A single phosphate derivative of adenosine, involved in various metabolic pathways.
Uniqueness: Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- is unique due to its specific phosphorylation state and the presence of the 3’-O-methyl group. This modification can influence its binding affinity to enzymes and receptors, making it a valuable tool in studying specific biochemical pathways .
Properties
Molecular Formula |
C11H18N5O13P3 |
|---|---|
Molecular Weight |
521.21 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-25-8-5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(7(8)17)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
KBRUDTFHPCJUEC-IOSLPCCCSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


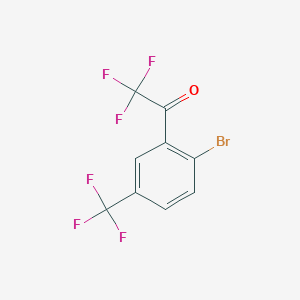
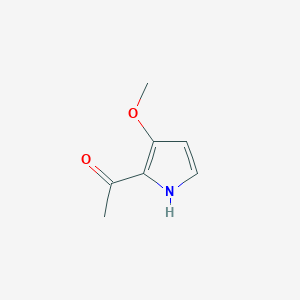
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
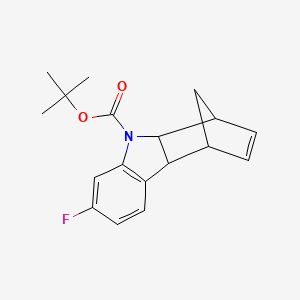
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)

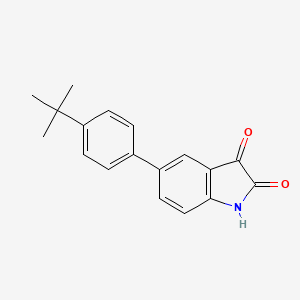
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)

![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
